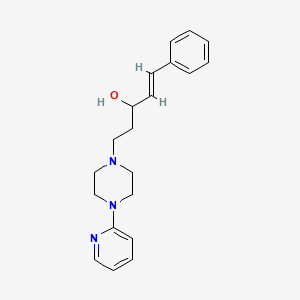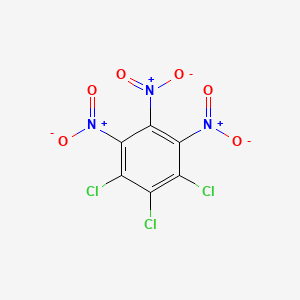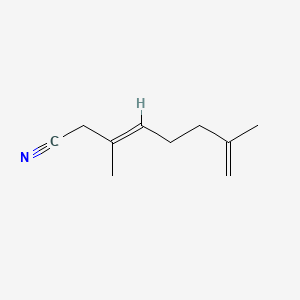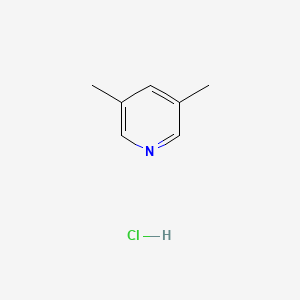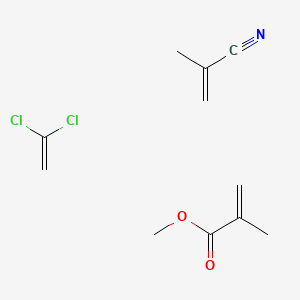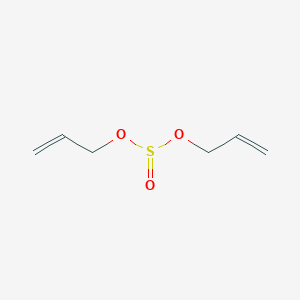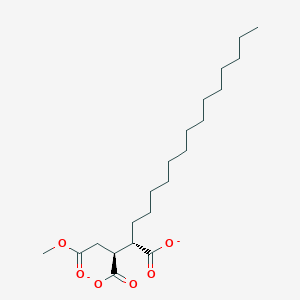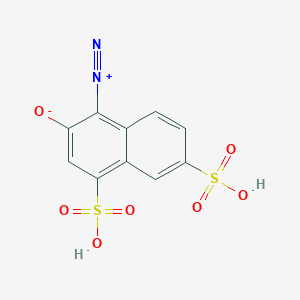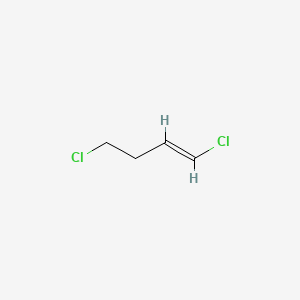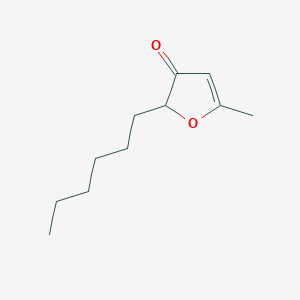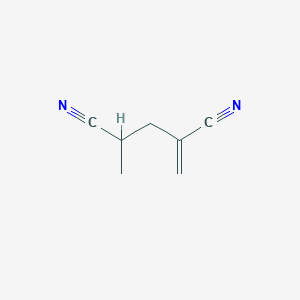
2-Methyl-4-methylidenepentanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-methylidenepentanedinitrile is an organic compound characterized by its unique structure, which includes two nitrile groups and a methylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-4-methylidenepentanedinitrile can be synthesized through several methods. One common approach involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol, resulting in the substitution of the halogen with a nitrile group . Another method involves the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form the nitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-methylidenepentanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The nitrile groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.
Substitution: Sodium cyanide and potassium cyanide are frequently used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted nitriles depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-4-methylidenepentanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-methylidenepentanedinitrile involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-pentynenitrile: Shares a similar nitrile group but differs in the presence of a triple bond.
2-Methyl-4-pentynenitrile: Another similar compound with a different structural arrangement.
Propiedades
Número CAS |
35299-21-9 |
|---|---|
Fórmula molecular |
C7H8N2 |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
2-methyl-4-methylidenepentanedinitrile |
InChI |
InChI=1S/C7H8N2/c1-6(4-8)3-7(2)5-9/h7H,1,3H2,2H3 |
Clave InChI |
LFGNSYGIQAYFGO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=C)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
